molecular formula C10H5ClN2<br>ClC6H4CH=C(CN)2<br>C10H5ClN2 B038150 2-Chlorobenzylidenemalononitrile CAS No. 2698-41-1

2-Chlorobenzylidenemalononitrile

Cat. No. B038150
CAS RN: 2698-41-1
M. Wt: 188.61 g/mol
InChI Key: JJNZXLAFIPKXIG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-chlorobenzylidenemalononitrile involves condensation reactions and is often studied to understand its formation under different conditions, such as elevated temperatures where it can degrade into various compounds due to thermal energy input (Kluchinsky, Sheely, Savage, & Smith, 2002). Another aspect of its synthesis includes the labeling of molecules for specific research purposes, demonstrating the compound's adaptability in scientific studies (Harrison, Inch, Lawston, Ley, & Sainsbury, 1978).

Molecular Structure Analysis

The crystal and molecular structure of 2-chlorobenzylidenemalononitrile reveals its intricate geometric and spatial configuration. X-ray crystallographic analysis has been pivotal in determining its monoclinic space group, showcasing the planar nature of its phenyl and malononitrile groups and their mutual tilt due to steric hindrance, which is crucial for understanding its reactive behavior and interactions (Williams & Wright, 1973).

Chemical Reactions and Properties

2-Chlorobenzylidenemalononitrile undergoes various chemical reactions, forming different metabolites and demonstrating distinct reactivity patterns, which are influenced by its chemical structure. Its reactivity with KCN in DMSO forms a stable adduct, a reaction that is pivotal for its detection and quantitative determination (Binev, Binev, & Juchnovski, 2002). Such reactions underline the compound's versatility and its potential for further chemical modifications.

Physical Properties Analysis

The physical properties of 2-chlorobenzylidenemalononitrile, including its hydrophobicity, vapor pressure, and molecular size, have been analyzed to understand its behavior in different environmental conditions. These properties are significant for assessing its fate in the environment and its sensory irritation potential, with studies correlating these physical parameters to biological effects (Gutch, Kumar, Suryanarayana, & Malhotra, 2005).

Chemical Properties Analysis

Investigating the chemical properties of 2-chlorobenzylidenemalononitrile reveals its interactions and stability under various conditions. Its reactions with aryl azides, for example, produce mixtures of regioisomeric compounds, showcasing its reactivity and potential for forming diverse chemical structures (Nosachev, Shchurova, & Tyrkov, 2011). Such studies contribute to a deeper understanding of its chemical behavior and potential applications in various fields.

Scientific Research Applications

  • Pharmaceutical Industries and Pharmacology

    • 2-Chlorobenzylidenemalononitrile finds applications in pharmaceutical industries and pharmacology .
    • It is produced by polluting routes .
    • The synthesis involves Knoevenagel condensation of benzaldehyde with malononitrile to give benzylidene malononitrile .
    • Using a mole ratio of 1:3 of benzaldehyde to malononitrile with ethyl acetate as a solvent and a catalyst loading, a conversion of benzaldehyde and selectivity to benzylidene malononitrile were achieved .
    • The apparent activation energy was 10.01 kcal/mol .
  • Biotech and Specialty Chemicals

    • 2-Chlorobenzylidenemalononitrile is also used in biotech and specialty chemicals .
    • The process involves the use of hydrotalcites as solid bases in different reactions .
    • The properties of hydrotalcites can be changed by using different synthetic methods .
    • The process is considered green .
  • Perfumery

    • It is used in the perfumery industry .
    • The synthesis involves the use of catalysts like piperidine, pyridine, 2-picoline, 3-picoline, 4-picoline or morpholine .
    • The process involves preparing a malononitrile suspension by adding a certain percentage of malononitrile to water while constantly stirring .
    • The reaction mixture remains below 50°C, and the product is filtered and dried at 20-30°C under water vacuum for 3-5 hrs .
  • Fluorescence-Based Assay to Determine Methane

    • 2-Chlorobenzylidenemalononitrile is used for fluorescence-based assay to determine methane .
    • The synthesis involves the use of Al-Mg hydrotalcite .
    • The effect of additional metal in the synthesis of Al-Mg hydrotalcite was systematically studied .
    • The catalysts were completely characterized by various techniques .
  • Riot Control Agent

    • 2-Chlorobenzylidenemalononitrile (CS) was first reported by Corson and Stoughton and was introduced as a riot control agent in 1958 .
    • It is a white crystalline solid, ten times more potent than ω-chloroacetophenone, a well-known riot control agent .
    • To produce immediate effects on the eyes and respiratory tract, 4 mg/m³ CS is sufficient .
    • Exposure to CS results in an immediate burning sensation in the eyes, accompanied by a copious flow of tears and involuntary closing of eyes .
    • Irritation of the respiratory tract results in sneezing, tightness in the chest with difficulty in breathing and coughing .
    • In high concentrations, CS causes nausea and vomiting .
  • Eco-Friendly Synthesis

    • An improved and eco-friendly process for the preparation of 2-Chlorobenzylidenemalononitrile (CS) has been developed .
    • The process involves preparing a malononitrile suspension by adding 5-20% (wt%) preferably 12-14% malononitrile to water while constantly stirring .
    • Then, 0.05-0.5% (v/v) of a catalyst like piperidine, pyridine, 2-picoline, 3-picoline, 4-picoline or morpholine is added with constant stirring at 20-30°C .
    • The malononitrile suspension is condensed with 2-chlorobenzaldehyde by adding 10-15% (w/v) preferably 25-30%, of 2-chlorobenzaldehyde over a period of 30-45 minutes so that the temperature of the reaction mixture remains below 50°C .
    • The product is then filtered and dried at 20-30°C under a water vacuum for 3-5 hrs .
  • Chemical Warfare

    • 2-Chlorobenzylidenemalononitrile (CS) was first reported by Corson and Stoughton and was introduced as a riot control agent in 1958 .
    • It is a white crystalline solid, ten times more potent than ω-chloroacetophenone, a well-known riot control agent .
    • To produce immediate effects on the eyes and respiratory tract, 4 mg/m³ CS is sufficient .
    • Exposure to CS results in an immediate burning sensation in the eyes, accompanied by a copious flow of tears and involuntary closing of eyes .
    • Irritation of the respiratory tract results in sneezing, tightness in the chest with difficulty in breathing and coughing .
    • In high concentrations, CS causes nausea and vomiting .
  • Improved and Eco-Friendly Synthesis

    • An improved and eco-friendly process for the preparation of 2-Chlorobenzylidenemalononitrile (CS) has been developed .
    • The process involves preparing a malononitrile suspension by adding 5-20% (wt%) preferably 12-14% malononitrile to water while constantly stirring .
    • Then, 0.05-0.5% (v/v) of a catalyst like piperidine, pyridine, 2-picoline, 3-picoline, 4-picoline or morpholine is added with constant stirring at 20-30°C .
    • The malononitrile suspension is condensed with 2-chlorobenzaldehyde by adding 10-15% (w/v) preferably 25-30%, of 2-chlorobenzaldehyde over a period of 30-45 minutes so that the temperature of the reaction mixture remains below 50°C .
    • The product is then filtered and dried at 20-30°C under a water vacuum for 3-5 hrs .

Safety And Hazards

2-Chlorobenzylidenemalononitrile is toxic if swallowed and fatal if inhaled . It causes skin irritation and may cause an allergic skin reaction . It also causes serious eye irritation and may cause respiratory irritation . It is very toxic to aquatic life .

properties

IUPAC Name

2-[(2-chlorophenyl)methylidene]propanedinitrile
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InChI

InChI=1S/C10H5ClN2/c11-10-4-2-1-3-9(10)5-8(6-12)7-13/h1-5H
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InChI Key

JJNZXLAFIPKXIG-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C#N)Cl
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Molecular Formula

C10H5ClN2, Array
Record name O-CHLOROBENZYLIDENE MALONONITRILE
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DSSTOX Substance ID

DTXSID9020297
Record name (2-Chlorobenzylidene)propanedinitrile
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Molecular Weight

188.61 g/mol
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Physical Description

O-chlorobenzylidene malononitrile appears as white crystalline solid or light beige powder. Odor of pepper. (NTP, 1992), White crystalline solid with a pepper-like odor; [NIOSH], WHITE CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR., White crystalline solid with a pepper-like odor.
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Boiling Point

590 to 599 °F at 760 mmHg (NTP, 1992), 310-315 °C, 590-599 °F
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Solubility

1 to 5 mg/mL at 61 °F (NTP, 1992), Sparingly soluble in water, Soluble in acetone, dioxane, methylene chloride, ethyl acetate, benzene; sparingly soluble in water, Solubility in water, g/100ml at 20 °C: 0.1-0.5, Insoluble
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Vapor Density

6.52 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 6.5, 6.52
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Vapor Pressure

3.4e-05 mmHg at 68 °F (NTP, 1992), 0.00003 [mmHg], 3.4X10-5 mm Hg at 20 °C, Vapor pressure, Pa at ? °C: 0.0045, 0.00003 mmHg
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Mechanism of Action

2-CHLOROBENZYLIDENEMALONONITRILE HAS 2 DISTINCT ... /MECHANISMS/ OF TOXICITY IN MICE; ONE, OF SHORT TERM DURATION, WHICH IS THE MORE TOXIC OF THE TWO, INVOLVES LIBERATION OF CYANIDE WITHIN THE BODY, AND IS REVERSED BY SODIUM THIOSULFATE; THE OTHER IS OF LONG-TERM DURATION, THE MECHANISM OF WHICH HAS NOT BEEN DETERMINED., The high toxicity of CS when given by the intraperitoneal or intravenous routes was due to its rapid metabolism, which leads to high levels of cyanide and thiocyanate in the urine., Many of the changes seen in the lungs with CS smoke are similar in quality to those produced by other irritant smokes. The lethality of CS is probably dependent on two main factors: its alkylating properties and its cyanogenic potential. On the first point, CS reacts with glutathione, and also lipoic acid and cysteine, and ... the alkylating properties of the molecule are major determinants of the toxicity of CS after intravenous administration. There is also evidence that cyanide contributes to the toxicity of CS.
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Product Name

2-Chlorobenzylidenemalononitrile

Color/Form

White crystalline solid

CAS RN

2698-41-1
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Record name Propanedinitrile, 2-[(2-chlorophenyl)methylene]-
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Record name O-CHLOROBENZYLIDENEMALONONITRILE
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Record name 2-CHLOROBENZALMALONONITRILE
Source Hazardous Substances Data Bank (HSDB)
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Record name o-CHLOROBENZYLIDENEMALONONITRILE
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Record name O-CHLOROBENZYLIDENE MALONONITRILE
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Record name Malononitrile, o-chlorobenzylidene-
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

203 °F (NTP, 1992), 95-96 °C, 93-96 °C, 203-205 °F
Record name O-CHLOROBENZYLIDENE MALONONITRILE
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URL https://cameochemicals.noaa.gov/chemical/19984
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-CHLOROBENZALMALONONITRILE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4346
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name o-CHLOROBENZYLIDENEMALONONITRILE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1065
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name O-CHLOROBENZYLIDENE MALONONITRILE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/333
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name o-Chlorobenzylidene malononitrile
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0122.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.